molecular formula C8H14O3 B3009436 [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate CAS No. 2126143-01-7

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate

Cat. No. B3009436
CAS RN: 2126143-01-7
M. Wt: 158.197
InChI Key: ULMCYJQQTKKLOY-YUMQZZPRSA-N
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Description

The compound [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is a chiral molecule that is of interest in the field of asymmetric synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral acetate compounds synthesized from different cyclic structures such as cyclopentenes and cyclopentadienes. These studies are relevant as they showcase the methodologies and stereochemical considerations that could be applicable to the synthesis and analysis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.

Synthesis Analysis

The synthesis of chiral acetate compounds often involves catalytic asymmetric reactions. For instance, the paper titled "A short asymmetric synthesis of methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate from norbornene" describes the use of Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation to achieve a chiral bicyclic lactone, which is then converted to a chiral cis-1,3-cyclopentane intermediate. This process highlights the importance of catalysis in achieving the desired stereochemistry, which is likely to be a consideration in the synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.

Molecular Structure Analysis

The molecular structure of chiral acetates is crucial for their reactivity and application. The stereochemistry at each carbon center affects the overall shape of the molecule and its interactions with other chemical entities. The synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate described in the third paper involves asymmetric hydroboration, indicating the importance of stereochemical control in the synthesis process. This suggests that similar stereocontrol would be necessary for the synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.

Chemical Reactions Analysis

Chiral acetate compounds can undergo a variety of chemical reactions, often with high stereo- and regioselectivity. The papers provided do not directly discuss the chemical reactions of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate, but they do mention reactions such as Baeyer-Villiger oxidation and conjugate addition . These reactions are important for the functionalization of cyclic structures and could be relevant for further derivatization of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral acetates like [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of the compound , they do suggest that similar compounds exhibit properties that are highly dependent on their stereochemistry . These properties include solubility, boiling and melting points, and optical activity, which are critical for the compound's application in synthesis and may also affect its behavior in biological systems.

Scientific Research Applications

1. Structural Analysis and Molecular Configuration

  • The crystal and molecular structure of a closely related compound, methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, has been determined using X-ray diffraction. This research provides insights into the configuration of asymmetric carbon atoms and the molecular structure of similar cyclobutyl compounds (Makaev et al., 2006).

2. Enzymatic Synthesis of Carbasugar Derivatives

  • A study on the enzymatic resolution of a related compound, 1,4,5,6-tetrachloro-2-(hydroxymethyl)-7,7-dimethoxybicyclo[2.2.1]hept-5-ene, led to the creation of novel carbasugar derivatives. These derivatives, such as (1S,2R,3S,4S,5S)-4,5-bis(acetoxymethyl)cyclohexane-1,2,3-triyl triacetate, are significant for synthesizing other complex organic molecules (Gümüş & Tanyeli, 2010).

3. Use in Asymmetric Syntheses

  • Research has shown the utility of similar compounds in the total asymmetric syntheses of norcoronamic acid and coronamic acids, showcasing the importance of cyclobutyl compounds in creating specific molecular configurations with high enantiomeric excess (Gaucher et al., 1994).

4. Vibrational Spectra Analysis

  • The study of the vibrational spectra of methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate contributes to understanding the characteristic group frequencies in cyclobutane compounds, which is vital for interpreting their chemical behavior and interactions (Selvarajan, Subramanian, & Rao, 2013).

5. Biological Activity Studies

  • A study on the biological activities of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound structurally similar to [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate, revealed their potential as cytotoxic agents against cancer cell lines and bacteria, highlighting the biomedical relevance of these compounds (Phutdhawong et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not provided in the sources .

Safety and Hazards

The safety precautions for handling this compound include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .

Future Directions

The future directions for the research and application of this compound are not specified in the sources .

properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMCYJQQTKKLOY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate

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